molecular formula C21H18ClN3S2 B2547891 2-[(4-Chlorobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile CAS No. 387831-24-5

2-[(4-Chlorobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile

Cat. No. B2547891
CAS RN: 387831-24-5
M. Wt: 411.97
InChI Key: DARZRPCNHBRTOT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring and a naphthyridine ring. The presence of these rings suggests that the compound may have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thiophene and naphthyridine rings are likely to contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure and the conditions under which it is used. Thiophene rings can undergo electrophilic aromatic substitution, while naphthyridine rings can participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the thiophene and naphthyridine rings, the sulfur atom, and the various functional groups .

Scientific Research Applications

Synthesis and Derivative Development

  • Novel derivatives of 5-amino-2-sulfanyl tetrahydrobenzo[b][1,8]-naphthyridine-3-carbonitrile, including the target compound, have been synthesized using a microwave-assisted method, providing a rapid and efficient approach for the development of potential pharmaceutical compounds (Singh & Singh, 2011).
  • A range of thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives have been synthesized, with potential implications for creating various pharmacologically active compounds (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Cyclization and Heterocyclic System Formation

  • Research has demonstrated the successful cyclization of 2-{[(1-aryl-1H-tetrazol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitriles into 2-(1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives, showcasing the compound's utility in creating new heterocyclic systems (Koltsov, 2019).

Pharmaceutical Potential

  • Some synthesized thieno[2,3-b][1,6]naphthyridines, closely related to the target compound, were screened against various bacterial strains, suggesting potential antimicrobial applications (Abdel‐Wadood, Abdel-Monem, Fahmy, & Geies, 2008).
  • A palladium-catalyzed synthesis method for sulfur-substituted benzo[b][1,6]naphthyridines has been developed, which could be adapted for the synthesis of compounds like the target molecule, potentially contributing to the development of new pharmaceuticals (Kumar, Asthana, & Singh, 2017).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or organic synthesis .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3S2/c1-25-9-8-18-17(12-25)20(19-3-2-10-26-19)16(11-23)21(24-18)27-13-14-4-6-15(22)7-5-14/h2-7,10H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARZRPCNHBRTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=C(C=C3)Cl)C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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